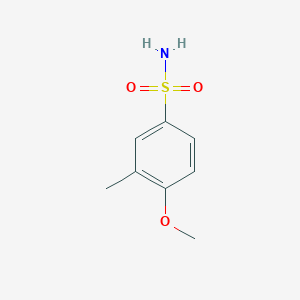

4-Methoxy-3-methylbenzenesulfonamide

Description

Structure

2D Structure

Propriétés

IUPAC Name |

4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-6-5-7(13(9,10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVBICXRDBQXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357226 | |

| Record name | 4-methoxy-3-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84910-99-6 | |

| Record name | 4-Methoxy-3-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84910-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-3-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Methoxy 3 Methylbenzenesulfonamide

Established Synthetic Pathways for 4-Methoxy-3-methylbenzenesulfonamide

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. The key steps involve the formation of the benzene (B151609) ring with the desired substitution pattern, followed by the introduction of the sulfonyl chloride group and subsequent amidation.

Multi-Step Organic Reaction Sequences for Compound Synthesis

A common and logical synthetic route to this compound originates from 2-methylanisole (B146520). This pathway involves two principal transformations: chlorosulfonation of the aromatic ring followed by amination of the resulting sulfonyl chloride.

Preparation of 2-Methylanisole: The synthesis begins with o-cresol (B1677501), which is methylated to form 2-methylanisole (o-cresyl methyl ether). This is a standard Williamson ether synthesis, typically achieved by treating o-cresol with a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as sodium hydroxide (B78521). The reaction proceeds by raising the temperature to ensure completion.

Chlorosulfonation of 2-Methylanisole: The core of the synthesis is the electrophilic aromatic substitution on 2-methylanisole to introduce the sulfonyl chloride group (-SO₂Cl). This is accomplished using a strong chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H). The directing effects of the substituents on the 2-methylanisole ring are crucial. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director, while the methyl group (-CH₃) is a weaker activating ortho-, para-director. The para-position relative to the powerful methoxy director is the most electronically enriched and sterically accessible site, leading to the regioselective formation of 4-methoxy-3-methyl-benzenesulfonyl chloride .

Amidation of 4-methoxy-3-methyl-benzenesulfonyl chloride: The final step is the conversion of the sulfonyl chloride to the sulfonamide. This is a nucleophilic substitution reaction at the sulfur atom. Reacting 4-methoxy-3-methyl-benzenesulfonyl chloride with ammonia (B1221849), typically in the form of aqueous ammonium (B1175870) hydroxide, yields the desired product, This compound . The reaction mixture is generally acidified after the reaction to precipitate the sulfonamide product. nih.gov

This two-step process from the substituted benzene derivative is a well-established method for producing a variety of benzenesulfonamides. nih.gov

Optimization of Reaction Parameters and Conditions (e.g., temperature, pressure, solvent choice, pH)

The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of reaction parameters in the key chlorosulfonation and amidation steps.

Chlorosulfonation:

Temperature: This is a critical parameter. The reaction of aromatic ethers with chlorosulfonic acid is highly exothermic. The temperature must be kept low, often between 20°C and 25°C, during the addition of the aromatic compound to the acid to prevent side reactions and degradation of the substrate. beilstein-journals.org

Reagent Ratio: An excess of chlorosulfonic acid is typically used to ensure complete conversion of the starting material and to act as the solvent for the reaction. beilstein-journals.org

Reaction Time: After the initial addition, the mixture is often stirred for a period to ensure the reaction goes to completion. The optimal time can be determined by monitoring the disappearance of the starting material.

Work-up: The reaction is quenched by pouring the mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product. beilstein-journals.org

Amidation:

Solvent: The amidation reaction is often carried out in an aqueous medium, using an excess of concentrated ammonium hydroxide which serves as both the nucleophile and the base to neutralize the HCl byproduct. nih.gov Organic solvents can also be used, particularly when reacting with amines other than ammonia, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the generated HCl. nih.gov

Temperature: The reaction is typically exothermic and may require initial cooling. It is then often stirred at room temperature or gently heated to ensure completion.

pH: The final product, this compound, is typically isolated by acidifying the reaction mixture. This protonates any remaining ammonia and reduces the solubility of the sulfonamide, causing it to precipitate from the aqueous solution. nih.gov

The table below summarizes key parameters for the synthesis of benzenesulfonamides based on established methodologies.

| Reaction Step | Parameter | Typical Conditions | Purpose/Rationale | Reference(s) |

| Chlorosulfonation | Temperature | 20-25°C during addition | Control exothermic reaction, prevent side products. | beilstein-journals.org |

| Reagent | Excess chlorosulfonic acid | Drive reaction to completion, act as solvent. | beilstein-journals.org | |

| Quenching | Pouring onto crushed ice | Precipitate sulfonyl chloride, hydrolyze excess reagent. | beilstein-journals.org | |

| Amidation | Reagent | Excess ammonium hydroxide | Acts as nucleophile and base to neutralize HCl. | nih.gov |

| Solvent | Aqueous medium or organic solvent with a base | Facilitates reaction and work-up. | nih.govnih.gov | |

| Product Isolation | Acidification | Precipitate the final sulfonamide product. | nih.gov |

Derivatization Strategies Utilizing the this compound Scaffold

The this compound structure is a valuable starting point for the synthesis of more complex molecules due to the reactivity of both the sulfonamide nitrogen and the aromatic ring.

N-Substitution Reactions of the Sulfonamide Moiety

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, generating a nucleophilic sulfonamidate anion. This anion can react with various electrophiles, allowing for extensive derivatization.

N-Alkylation: The sulfonamide can be alkylated using alkyl halides or other alkylating agents in the presence of a base. Manganese-catalyzed N-alkylation reactions using alcohols as the alkylating agents have been developed, providing a direct route to N-alkylated sulfonamides. acs.org This method tolerates various functional groups on both the sulfonamide and the alcohol.

N-Arylation: Copper-catalyzed Chan-Evans-Lam cross-coupling reactions are efficient methods for forming C-N bonds. These reactions can couple sulfonamides with arylboronic acids or arylboroxines to produce N-aryl sulfonamides. beilstein-journals.orgrsc.org These reactions are often performed under mild conditions and can be promoted by simple copper salts in solvents like ethanol. beilstein-journals.org

N-Acylation: The sulfonamide nitrogen can react with acyl chlorides or anhydrides to form N-acylsulfonamides. For instance, refluxing a benzenesulfonamide (B165840) with a benzoic acid derivative in the presence of a dehydrating agent like phosphorous oxychloride yields the corresponding N-aroyl-benzenesulfonamide. nih.gov

The table below presents examples of N-substitution reactions applicable to sulfonamide scaffolds.

| Reaction Type | Reagents/Catalyst | Product Type | General Conditions | Reference(s) |

| N-Alkylation | Alcohols, Mn(I) catalyst, K₂CO₃ | N-Alkylsulfonamide | Heating in a suitable solvent (e.g., toluene) | acs.org |

| N-Arylation | Arylboroxines, Cu(OAc)₂ | N-Arylsulfonamide | Heating in ethanol, base-free conditions | beilstein-journals.org |

| N-Acylation | Carboxylic acid, POCl₃ | N-Acylsulfonamide | Reflux on a water bath | nih.gov |

Modifications of the Aromatic Ring System in this compound Derivatives

The aromatic ring of this compound is activated by the electron-donating methoxy and methyl groups, making it susceptible to electrophilic aromatic substitution. The directing effects of the existing groups determine the position of new substituents. The strong para-directing methoxy group at C4 and the ortho-, para-directing methyl group at C3 will influence the regioselectivity. The positions ortho to the methoxy group (C3 and C5) and ortho to the methyl group (C2) are the most likely sites for substitution.

Nitration: Electrophilic nitration, using reagents like a mixture of nitric and sulfuric acid, can introduce a nitro group onto the ring. beilstein-journals.org Given the existing substitution pattern, the nitro group would likely be directed to the C2 or C6 position. The synthesis of compounds like 4-methoxy-3-nitrobenzenesulfonamide (B3022569) has been reported, indicating the viability of such transformations. nih.govorgsyn.org Solid-phase nitration using reagents like Mg(NO₃)₂ on silica (B1680970) gel offers a milder alternative for activated systems like methylanisoles. scirp.org

Halogenation: Halogenation can be achieved using N-halosuccinimides (NCS, NBS) in the presence of a suitable catalyst. researchgate.net This allows for the introduction of chlorine or bromine atoms onto the aromatic ring, which can then serve as handles for further modifications, such as palladium-catalyzed cross-coupling reactions. nih.govacs.org

Cross-Coupling Reactions: If a halogen is introduced onto the aromatic ring, it can be used in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity. nih.govyoutube.com

Synthesis of Heterocyclic Compounds Incorporating Sulfonamide Linkages

The sulfonamide functional group is a key component in the synthesis of various heterocyclic systems. Derivatives of this compound can be designed to undergo intramolecular cyclization reactions to form new rings.

Synthesis of Thiazines and Benzothiadiazines: Sulfonamides and their precursors, sulfonyl chlorides, are widely used in the synthesis of sulfur- and nitrogen-containing heterocycles. For example, 2-formylbenzenesulfonyl chloride can be cyclized with hydrazine (B178648) to form 1,2,3-benzothiadiazine 1,1-dioxides. mdpi.com Similarly, N-substituted sulfonamides with appropriate functional groups on the substituent can undergo cyclization to form various heterocyclic structures, including thiazines. rsc.orgnih.govmdpi.com Electrophilic cyclization of alkynes bearing a sulfonamide group is a powerful method for preparing benzothiazine-1,1-dioxides. nih.gov

Radical Cyclizations: N-substituted sulfonamides containing an unsaturated moiety (ene-sulfonamides) can undergo radical cyclizations. beilstein-journals.org These reactions can lead to the formation of spirocyclic indolines or polycyclic imines through a sequence involving radical addition followed by the elimination of a sulfonyl radical. nih.gov This strategy allows for the construction of complex nitrogen-containing ring systems from sulfonamide precursors.

The following table details representative methods for synthesizing heterocyclic compounds from sulfonamide starting materials.

| Heterocycle Class | Starting Material Type | Key Reagents/Conditions | Mechanism/Reaction Type | Reference(s) |

| Benzothiadiazine 1,1-dioxides | 2-Cyanobenzenesulfonyl chloride | Hydrazine | Nucleophilic substitution and cyclization | mdpi.com |

| Fused 1λ⁴,2-Thiazines | Hetaryl azides with a thioether function | Mild thermolysis (e.g., boiling toluene) | Intramolecular nitrene cyclization onto sulfur | rsc.org |

| Polycyclic Imines | Cyclic ene sulfonamides | Bu₃SnH, AIBN | Radical cyclization followed by β-elimination | nih.gov |

| Spiro-indolines | N-sulfonylindoles with radical precursor | Bu₃SnH, AIBN | Radical cyclization with sulfonyl elimination | beilstein-journals.org |

Advanced Chemical Reactions of this compound

The reactivity of this compound is governed by the interplay of its functional groups. The methoxy and methyl groups are electron-donating, activating the aromatic ring towards electrophilic attack, while the sulfonamide group is electron-withdrawing and deactivating.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution:

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The methoxy and methyl groups are ortho-, para-directing activators, while the sulfonamide group is a meta-directing deactivator. The directing effects of these substituents are summarized in the table below.

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| Methoxy (-OCH₃) | 4 | Activating | Ortho, Para |

| Methyl (-CH₃) | 3 | Activating | Ortho, Para |

| Sulfonamide (-SO₂NH₂) | 1 | Deactivating | Meta |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are common, but this compound lacks a leaving group on the aromatic ring, making direct SNAr unlikely. libretexts.org Such reactions typically require a strong electron-withdrawing group ortho or para to a good leaving group, which is not the case for this molecule. libretexts.org While the sulfonamide group is electron-withdrawing, its deactivating effect is not as pronounced as a nitro group, for example. youtube.com

Oxidation and Reduction Pathways

Oxidation:

The potential oxidation pathways for this compound would likely involve the methyl and methoxy groups. The methyl group could potentially be oxidized to a carboxylic acid under strong oxidizing conditions. The methoxy group could undergo oxidative demethylation. Research on related methoxy-containing compounds has shown that cytochrome P450 enzymes can catalyze the O-demethylation of methoxyflavones. nih.gov

Reduction:

The aromatic ring of benzenesulfonamide derivatives can be reduced under Birch reduction conditions. pacific.edu The electron-donating methoxy and methyl groups would influence the regioselectivity of the reduction, while the electron-withdrawing sulfonamide group would also direct the addition of electrons. The specific outcome of a Birch reduction on this compound would depend on the precise reaction conditions employed.

Investigations into Electrochemical Reaction Mechanisms

The electrochemical behavior of aryl sulfonamides is an active area of research. mit.edu Electrochemical methods can be used for both the synthesis and cleavage of sulfonamides. acs.org For instance, the electrochemical synthesis of sulfonamides from arenes, SO₂, and amines has been reported. chemistryworld.com

The electrochemical reactions of this compound would likely involve the oxidation or reduction of the aromatic ring or the functional groups. The presence of the electron-donating methoxy and methyl groups would lower the oxidation potential of the aromatic ring, making it more susceptible to anodic oxidation. Conversely, the electron-withdrawing sulfonamide group would make the ring more susceptible to cathodic reduction. The specific electrochemical reaction mechanism would be dependent on the applied potential, the electrode material, and the composition of the electrolyte. acs.org

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 4-Methoxy-3-methylbenzenesulfonamide would be expected to reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would likely appear as a complex multiplet or as distinct doublets and singlets in the downfield region (typically δ 6.5-8.0 ppm). The chemical shifts would be influenced by the positions of the methoxy (B1213986) and methyl substituents. The methyl protons (-CH₃) would produce a singlet, as would the methoxy protons (-OCH₃), with their characteristic chemical shifts appearing further upfield. The protons of the sulfonamide group (-SO₂NH₂) would also produce a characteristic signal, the chemical shift of which can be highly dependent on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would generate a distinct signal. The chemical shifts of the aromatic carbons would be spread over a range in the downfield region (typically δ 110-160 ppm), with the carbon attached to the methoxy group and the sulfonamide group showing characteristic shifts. The carbon of the methyl group and the methoxy group would appear at higher field positions.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be instrumental in confirming the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the molecule.

Without access to the raw or processed data from these NMR experiments, a detailed structural confirmation and assignment of chemical shifts for this compound remains speculative.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure

Fourier Transform Infrared (FTIR) Spectroscopy Applications

An FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected vibrations would include:

N-H stretching vibrations from the sulfonamide group.

Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group.

C-H stretching vibrations from the aromatic ring and the methyl/methoxy groups.

C=C stretching vibrations within the aromatic ring.

C-O stretching of the methoxy group.

S-N stretching vibrations.

The precise frequencies of these vibrations would offer insights into the molecular environment and bonding.

Laser-Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would be particularly useful for observing the vibrations of the aromatic ring and the sulfur-containing functional group. The combination of both FTIR and Raman spectra would allow for a more complete vibrational assignment.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of mass-to-charge ratios, MS provides precise information on the elemental composition and fragmentation patterns of the analyte.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass of an ion with enough precision to distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C₈H₁₁NO₃S, the theoretical exact mass can be calculated using the monoisotopic masses of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S). An HRMS analysis would provide an experimental mass value that can be compared to this theoretical value. A close match, typically within a few parts per million (ppm), confirms the elemental composition of the compound, providing strong evidence for its identity.

Table 1: Theoretical Isotopic Mass Data for this compound

| Formula | Theoretical Monoisotopic Mass (Da) |

|---|

This table presents the calculated theoretical exact mass. HRMS analysis would aim to experimentally verify this value.

To analyze complex mixtures or assess the purity of a sample, mass spectrometry is often coupled with chromatographic separation techniques such as Liquid Chromatography (LC) or Gas Chromatography (GC).

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for the analysis of polar, non-volatile, or thermally unstable compounds like sulfonamides. In this technique, the sample is first separated on an LC column based on its components' interactions with the stationary and mobile phases. The eluent from the LC column is then directed into the mass spectrometer, which generates a mass spectrum for each separated component. This allows for the confident identification of this compound even in the presence of impurities and provides a robust method for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although it may require derivatization of the sulfonamide group to increase its volatility and thermal stability. The sample is vaporized and separated in a GC column before entering the mass spectrometer. The resulting data includes a retention time from the GC and a mass spectrum from the MS, a combination that provides high specificity for identifying the target compound and separating it from any volatile impurities.

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

X-ray diffraction (XRD) techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the pattern of diffracted X-rays, one can deduce the crystal structure, identify crystalline phases, and analyze the intricate network of intermolecular interactions that govern the solid-state properties of the material.

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule. The method requires a high-quality single crystal of the compound, which, when irradiated with a focused X-ray beam, produces a unique diffraction pattern.

If a suitable single crystal of this compound were analyzed, SC-XRD would yield detailed information, including:

The precise spatial coordinates of each atom in the molecule.

Accurate bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the solid state.

The arrangement of molecules within the crystal lattice, known as the crystal packing.

This data provides an unambiguous confirmation of the compound's chemical structure and stereochemistry.

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline or powdered samples. carleton.edu Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, generating a characteristic diffraction pattern. carleton.edu

The primary application of PXRD is the identification of crystalline phases. ncl.ac.ukmyscope.training Each crystalline solid has a unique powder pattern, which serves as a "fingerprint." By comparing the experimental PXRD pattern of a bulk sample of this compound to reference patterns in databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), its identity can be confirmed. myscope.trainingfiveable.me

Furthermore, PXRD is crucial for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of the same compound will produce distinct PXRD patterns, making the technique essential for quality control in materials science and pharmaceuticals. ncl.ac.uk

The data obtained from single-crystal X-ray diffraction is essential for the detailed analysis of intermolecular interactions, particularly hydrogen bonds. In the crystal structure of this compound, several types of hydrogen bonds would be anticipated.

The primary sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor via its N-H groups and a strong acceptor via its sulfonyl oxygen atoms. This would likely lead to the formation of robust N-H···O hydrogen bonds, which often dictate the primary structural motifs in the crystal packing of sulfonamides, such as chains or dimers.

Additionally, weaker C-H···O hydrogen bonds, involving aromatic C-H or methyl C-H groups as donors and the sulfonyl or methoxy oxygen atoms as acceptors, can play a significant role. While weaker than conventional hydrogen bonds, these interactions are crucial for consolidating the crystal packing into a stable three-dimensional architecture. The analysis of the geometry (distances and angles) and arrangement of these hydrogen bonding networks is key to understanding the physical properties of the solid material, such as its melting point and solubility.

Electronic Spectroscopy and Other Characterization Techniques

UV-Visible spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. nih.gov When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions, which involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals associated with the conjugated system of the benzene ring. libretexts.org

The UV-Vis absorption spectrum of substituted benzenesulfonamides is primarily characterized by bands originating from the benzene ring chromophore. acs.orgacs.org The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the ring. nih.govacs.org The 4-methoxy and 3-methyl groups in this compound act as auxochromes, which are functional groups that modify the absorption characteristics of the chromophore. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which tends to shift the absorption maxima to longer wavelengths (a bathochromic or "red" shift) compared to the unsubstituted benzenesulfonamide (B165840). acs.org

While the specific absorption maximum for this compound is not explicitly reported, data from related compounds can provide an estimated range for its principal π → π* transitions.

| Compound | Reported Absorption Maxima (λmax) | Key Electronic Transition |

|---|---|---|

| Benzenesulfonamide | ~264 nm sielc.com | π → π |

| p-Toluenesulfonamide (4-Methylbenzenesulfonamide) | ~260 nm region acs.org | π → π |

| 4-Methoxybenzenediazonium Cation | ~275 nm ibm.com | π → π* |

Note: The data presented for related compounds serves to illustrate the typical absorption regions for substituted benzenesulfonamides.

The field of nonlinear optics (NLO) explores the interaction of intense electromagnetic fields, such as those from lasers, with materials to produce new optical effects. ekb.eg Materials with significant third-order NLO properties are of great interest for applications in optical switching, optical limiting, and other photonic devices. taylorfrancis.comutm.my The Z-scan technique is a widely used, sensitive experimental method for determining the sign and magnitude of third-order nonlinearities, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). ucf.eduucf.edu

The Z-scan measurement involves translating a sample along the propagation axis (the z-axis) of a focused Gaussian laser beam and measuring the transmission through a finite aperture in the far field. ekb.egscirp.org A "closed-aperture" Z-scan is sensitive to nonlinear refraction; a pre-focal valley followed by a post-focal peak in transmittance indicates a positive n₂ (self-focusing), while a peak-valley signature indicates a negative n₂ (self-defocusing). ucf.edu An "open-aperture" Z-scan, where the aperture is fully opened to collect all transmitted light, is used to measure the nonlinear absorption coefficient, β. ucf.eduscirp.org

Currently, there are no specific studies reported in the scientific literature that investigate the nonlinear optical properties of this compound using the Z-scan technique. However, research on other organic and sulfonamide-based molecules indicates that this class of compounds can exhibit significant NLO responses. nih.govresearchgate.net The NLO properties in these molecules often arise from the delocalization of π-electrons across the aromatic system, which can be enhanced by the presence of electron-donating and electron-accepting groups. scirp.orgresearchgate.net

For context, the table below presents third-order NLO parameters for a different organic material, Sulforhodamine B dye, as determined by the Z-scan technique. This data is purely illustrative of the type of information obtained from such an analysis. inoe.ro

| NLO Parameter | Symbol | Typical Order of Magnitude (Illustrative Example*) |

|---|---|---|

| Nonlinear Refractive Index | n₂ | ~10⁻¹³ cm²/W |

| Nonlinear Absorption Coefficient | β | ~10⁻⁹ cm/W |

| Third-Order NLO Susceptibility (Real Part) | Re(χ⁽³⁾) | ~10⁻⁹ esu |

| Third-Order NLO Susceptibility (Imaginary Part) | Im(χ⁽³⁾) | ~10⁻¹⁰ esu |

\Data is for Sulforhodamine B (0.5 mM in ethanol) and is provided for illustrative purposes only. inoe.ro These values are not representative of this compound.*

Computational Chemistry and Theoretical Investigations of 4 Methoxy 3 Methylbenzenesulfonamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in predicting a wide array of molecular properties with a high degree of accuracy, complementing and often guiding experimental work.

Density Functional Theory (DFT) Studies on Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a leading computational method for the study of molecular systems due to its favorable balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT, and is frequently used in conjunction with basis sets like 6-311++G(d,p) to obtain optimized molecular geometries and electronic structures. banglajol.info

The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides key information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. For sulfonamide derivatives, DFT calculations have been successfully employed to determine these parameters. For instance, a study on a related sulfonamide derivative using the B3LYP/6-31G* level of theory provided detailed geometric parameters, which were found to be in good agreement with experimental X-ray diffraction data. researchgate.net

The electronic structure of a molecule, including the distribution of electron density and atomic charges, can also be elucidated through DFT. Mulliken population analysis is a method used to estimate partial atomic charges, providing insight into the electrostatic potential and reactivity of different atomic sites within the molecule. wikipedia.orguni-muenchen.de In sulfonamides, the sulfur atom of the sulfonyl group and the oxygen atoms typically exhibit significant partial positive and negative charges, respectively, influencing their interaction with other molecules. niscpr.res.in

To illustrate the type of data obtained from such calculations, the following table presents theoretical bond lengths and angles for a representative sulfonamide, calculated using DFT.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S-O1 | 1.43 | O1-S-O2 | 119.5 |

| S-O2 | 1.43 | O1-S-N | 107.8 |

| S-N | 1.63 | O2-S-N | 107.8 |

| S-C (aromatic) | 1.77 | O1-S-C | 108.2 |

| O2-S-C | 108.2 | ||

| N-S-C | 105.0 | ||

| Note: The data in this table is illustrative for a generic sulfonamide and not specific to 4-Methoxy-3-methylbenzenesulfonamide. |

Advanced Theoretical Methods (e.g., Hartree-Fock, MP2, M06-2X) for Energetic Calculations

Beyond DFT, other advanced theoretical methods are employed for more precise energetic calculations. The Hartree-Fock (HF) method is a foundational ab initio method that, while not always as accurate as DFT for all properties, provides a good starting point for more complex calculations. arxiv.org Møller-Plesset perturbation theory, particularly at the second order (MP2), incorporates electron correlation effects more explicitly than HF, leading to more accurate energy predictions. arxiv.org

The M06-2X functional, part of the M06 suite of functionals, is a high-nonlocality functional that has shown excellent performance for main-group chemistry, including the calculation of non-covalent interactions, which are crucial in understanding the behavior of molecules in condensed phases. science.govnih.gov These methods are particularly useful for calculating properties such as heats of formation, reaction energies, and activation barriers. For instance, the M06-2X functional has been effectively used to study reaction mechanisms and relative stabilities of different isomers in various organic systems. acs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-(I+A)/2)

These descriptors are valuable in predicting how a molecule will behave in a chemical reaction. For example, a high electrophilicity index suggests a molecule is a good electrophile. DFT calculations are routinely used to compute these parameters for various organic molecules, including sulfonamide derivatives. researchgate.net

The following table provides an illustrative example of HOMO-LUMO energies and calculated global reactivity descriptors for a model sulfonamide.

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.189 |

| Electrophilicity Index (ω) | 2.79 |

| Note: The data in this table is illustrative for a generic sulfonamide and not specific to this compound. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is not static; rotation around single bonds can lead to different spatial arrangements known as conformations. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these different conformations and their relative energies.

Prediction and Characterization of Stable Conformers

Conformational analysis aims to identify the stable conformers of a molecule, which correspond to energy minima on the potential energy surface. nih.govmdpi.comchemrxiv.org This is often done by systematically rotating key dihedral angles and calculating the energy at each step. The resulting potential energy surface map reveals the low-energy conformations that are most likely to be populated at a given temperature. For a molecule like this compound, rotation around the S-C(aromatic) and C(aromatic)-O bonds would be of particular interest. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding.

Evaluation of Intramolecular and Intermolecular Interaction Energies

Computational methods can be used to quantify the energies of both intramolecular and intermolecular interactions. Intramolecular interactions, such as hydrogen bonds or steric repulsion between bulky groups, play a significant role in determining the preferred conformation of a molecule. nih.gov

Intermolecular interactions are the forces between molecules and are crucial for understanding the properties of materials in the solid and liquid states. nih.govresearchgate.net For sulfonamides, hydrogen bonding involving the -SO2NH- group is a dominant intermolecular interaction that dictates their crystal packing and physical properties. nih.govresearchgate.net Computational studies, often employing methods like DFT with dispersion corrections or MP2, can calculate the binding energies of dimers and larger clusters of molecules to understand the strength and nature of these interactions. Molecular dynamics simulations can further provide a dynamic picture of how molecules interact and arrange themselves over time. peerj.com

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Identification of Electrophilic and Nucleophilic Regions

A Molecular Electrostatic Potential (MEP) analysis for this compound would be instrumental in identifying its reactive sites. Generally, in such analyses, regions of negative electrostatic potential, typically associated with electronegative atoms like oxygen and nitrogen, indicate nucleophilic centers susceptible to electrophilic attack. Conversely, areas with positive potential, often around hydrogen atoms, denote electrophilic regions prone to nucleophilic attack. For this compound, one would anticipate negative potential regions around the oxygen atoms of the sulfonyl and methoxy (B1213986) groups, as well as the nitrogen atom of the sulfonamide group. Positive regions would likely be located on the amine and methyl hydrogens. However, without a specific study, a precise map of these regions and their potential values remains unavailable.

Theoretical Prediction of Spectroscopic Parameters

Computational Vibrational Frequencies (IR and Raman)

Theoretical calculations of vibrational frequencies using methods such as Density Functional Theory (DFT) are a standard practice for assigning and interpreting experimental Infrared (IR) and Raman spectra. For this compound, these calculations would predict the characteristic vibrational modes, including the stretching and bending frequencies of the S=O, C-S, C-N, C-O, and N-H bonds, as well as the vibrational modes of the aromatic ring and the methyl and methoxy groups. While computational studies on similar sulfonamide derivatives exist, a specific and detailed vibrational frequency table for this compound is not available in the reviewed literature.

Simulated UV-Visible Absorption Spectra

Time-dependent DFT (TD-DFT) is a common method for simulating UV-Visible absorption spectra, providing information about the electronic transitions within a molecule. A simulation for this compound would likely predict absorption bands in the UV region, corresponding to π → π* transitions within the benzene (B151609) ring. The precise wavelengths (λmax) and oscillator strengths of these transitions, which are influenced by the methoxy and methyl substituents, have not been reported in theoretical studies.

Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for structure elucidation. Theoretical calculations for this compound would provide predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predictions would be valuable for assigning experimental NMR spectra and confirming the molecular structure. However, a dedicated computational study reporting the predicted NMR chemical shifts for this compound could not be located.

Applications of 4 Methoxy 3 Methylbenzenesulfonamide in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Organic Molecules

4-Methoxy-3-methylbenzenesulfonamide serves as a fundamental building block in the multistep synthesis of complex organic molecules. Its intrinsic chemical architecture, featuring a reactive sulfonamide group and a substituted aromatic ring, allows for its incorporation as a core scaffold in the construction of larger, more functionally intricate compounds. The methoxy (B1213986) and methyl groups on the benzene (B151609) ring influence the electronic properties and steric accessibility of the molecule, providing a defined starting point for targeted chemical modifications.

A notable application is in the development of potent and selective enzyme inhibitors. For instance, this benzenesulfonamide (B165840) core is utilized in the synthesis of a class of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives designed as inhibitors of 12-lipoxygenase (12-LOX). nih.gov This enzyme is implicated in various physiological and pathological processes, including inflammation and cancer. In this synthetic pathway, the this compound moiety acts as a crucial intermediate that is further elaborated through coupling reactions to introduce other pharmacophoric elements, ultimately leading to the final complex and biologically active molecule. nih.gov

Furthermore, the structural framework of this compound is integral to the creation of antiviral agents. Research into anti-influenza hemagglutinin (HA) inhibitors has led to the structural optimization of benzenesulfonamide-based compounds. nih.gov These synthetic efforts involve using the benzenesulfonamide structure as a foundation and performing various chemical transformations, such as cross-coupling reactions, to append other chemical groups. nih.gov The resulting complex molecules are designed to bind to the HA protein and inhibit viral fusion with host cells, demonstrating the role of the initial sulfonamide intermediate in generating sophisticated therapeutic candidates. nih.gov

Precursor in the Synthesis of Diverse Sulfonamide Derivatives

The primary utility of this compound in chemical synthesis is its role as a versatile precursor for a wide array of sulfonamide derivatives. The hydrogen atom on the sulfonamide nitrogen can be readily substituted, enabling the synthesis of a diverse library of N-substituted compounds. This reactivity is fundamental to its application in medicinal chemistry and materials science.

The synthesis of these derivatives often involves the reaction of the parent sulfonamide with various electrophiles. A common and facile methodology involves reacting the sulfonamide with different nitrogen nucleophiles, which can be optimized to achieve high yields and simplified workup procedures. eurjchem.com For example, it can be reacted with various sulfonyl chlorides or alkyl halides to produce new hybrid molecules with potentially enhanced biological activities. mdpi.com

Research has demonstrated the synthesis of numerous benzenesulfonamide derivatives, including those with additional aromatic or heterocyclic rings. These syntheses can be achieved through methods such as copper-catalyzed cross-coupling reactions. nih.gov The resulting derivatives exhibit a wide range of structural diversity, from simple N-alkyl or N-aryl sulfonamides to more complex structures incorporating moieties like piperazine. mdpi.com The specific nature of the substituent introduced onto the sulfonamide nitrogen is critical in determining the physicochemical properties and biological activity of the final compound. The table below summarizes various classes of derivatives synthesized from benzenesulfonamide precursors.

| Derivative Class | Synthetic Approach | Example Reagents |

| N-Aryl Sulfonamides | Nucleophilic substitution / Cross-coupling | Aryl halides, l-proline, CuI, K3PO4 |

| N-Alkyl Sulfonamides | Nucleophilic substitution | Alkyl halides |

| N-Acyl/Aroyl Sulfonamides | Acylation | Aroyl chlorides, Phosphorous oxychloride |

| N-Sulfonylimines | Condensation | Aldehydes |

| Hybrid Molecules | Multi-step synthesis involving coupling reactions | Trimetazidine, Substituted benzylamines |

This table provides a generalized overview of synthetic approaches for sulfonamide derivatives.

Utilization in the Development of Fine Chemicals and Reagents for Research

The derivatives synthesized from this compound are often high-value fine chemicals and specialized reagents used in scientific research. These compounds are not typically produced in bulk but are synthesized for specific, high-purity applications, particularly in the fields of pharmacology and biochemistry.

A prime example is the development of selective enzyme inhibitors for research purposes. The 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, synthesized from the parent sulfonamide structure, have been identified as potent and highly selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov Compounds from this class exhibit nanomolar potency and show excellent selectivity over related enzymes like cyclooxygenases. These molecules serve as critical research tools for studying the biological roles of 12-LOX in various diseases, including diabetes and cancer. nih.gov Their ability to reduce 12-HETE (a product of 12-LOX activity) in biological systems makes them valuable reagents for cellular and in vivo studies. nih.gov

Similarly, the anti-influenza benzenesulfonamide derivatives are important fine chemicals in virology research. nih.gov These compounds, which inhibit the function of the viral hemagglutinin protein, are used to investigate the mechanisms of viral entry and fusion. By providing a means to block a specific step in the viral life cycle, they function as essential chemical probes for dissecting the intricacies of influenza virus infection. nih.gov

Integration into Specialized Synthetic Methodologies and Process Development

This compound and related sulfonamides are integrated into specialized synthetic methodologies aimed at improving reaction efficiency, yield, and environmental footprint. The development of novel processes for synthesizing sulfonamide derivatives is an active area of research in organic chemistry.

One such advancement is the development of efficient and eco-friendly catalyst-free methods for certain transformations. For example, the synthesis of N-sulfonylimines has been achieved through the direct condensation of sulfonamides with aldehydes. rsc.org This process can be facilitated by using a reusable dehydrating agent, which avoids the need for metal catalysts and simplifies product purification, aligning with the principles of green chemistry. rsc.org

Improvements in reaction conditions have also been a focus of process development. The implementation of a semi-miscible biphasic solvent system for the synthesis of 4-methylbenzenesulfonamides has been shown to increase yields, reduce reaction times, and simplify the workup process compared to conventional methods. eurjchem.com Such methodologies, while demonstrated with a closely related analogue, represent the type of process optimization that can be applied to the synthesis of derivatives from this compound. These specialized approaches highlight a commitment to developing more sustainable and economical synthetic routes in chemical manufacturing.

Molecular Mechanisms of Action Research for 4 Methoxy 3 Methylbenzenesulfonamide Derivatives

Molecular Target Interaction Analysis

The biological activity of 4-methoxy-3-methylbenzenesulfonamide derivatives is largely attributed to their ability to interact with specific molecular targets, leading to the modulation of cellular pathways. These interactions are primarily with enzymes and cellular receptors, and in some cases, with nucleic acids.

Benzenesulfonamide (B165840) derivatives are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Various isoforms of human carbonic anhydrase (hCA) are crucial physiological targets, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.govnih.gov

Derivatives of benzenesulfonamide have been shown to be potent inhibitors of several hCA isoforms, including hCA I, II, VII, IX, and XII. nih.govmdpi.com For instance, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides demonstrated isoform-selective inhibition. nih.gov One such derivative, compound 4c (a benzenesulfonamide derivative with a pyrazole (B372694) moiety), showed significant inhibitory activity against hCA IX with a Ki value of 8.5 nM. nih.gov

The general mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide group (–SO2NH–) to the zinc ion (Zn2+) in the enzyme's active site, coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. This binding displaces the zinc-bound water/hydroxide, which is essential for the catalytic activity of the enzyme. The interaction is further stabilized by hydrogen bonds between the sulfonamide moiety and amino acid residues within the active site, such as Thr199.

In addition to carbonic anhydrases, derivatives of benzenesulfonamide have been investigated as inhibitors of other enzymes. For example, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation, platelet aggregation, and cancer. nih.gov

| Compound | hCA Isoform | Inhibition Constant (Ki) |

|---|---|---|

| Compound 4c (a pyrazole-benzenesulfonamide derivative) | hCA IX | 8.5 nM |

| Compound 15 (a dihydro-indene-pyrazole-benzenesulfonamide derivative) | hCA IX | 6.1 nM |

| Acetazolamide (Standard Inhibitor) | hCA IX | 25.8 nM |

Data sourced from a study on benzenesulfonamides with pyrazole and pyridazinecarboxamide moieties. nih.gov

Derivatives of 4-methoxybenzenesulfonamide (B72560) have been shown to modulate the activity of cellular receptors and signaling proteins, which is a key mechanism in their potential anticancer activity. A notable example is the dual-target inhibition of tubulin and Signal Transducer and Activator of Transcription 3 (STAT3) by 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives. nih.gov

STAT3 is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Tubulin is the protein subunit of microtubules, which are essential for cell division. The dual inhibition of both STAT3 and tubulin polymerization presents a promising strategy for cancer therapy. In one study, a derivative designated as DL14 was found to directly bind to STAT3, inhibiting its phosphorylation with an IC50 value of 6.84 μM. nih.gov Simultaneously, DL14 inhibited tubulin polymerization with an IC50 value of 0.83 μM by competitively binding to the colchicine (B1669291) binding site. nih.gov

| Target | Inhibitory Concentration (IC50) |

|---|---|

| STAT3 Phosphorylation | 6.84 μM |

| Tubulin Polymerization | 0.83 μM |

Data from a study on dual-target inhibitors of tubulin and STAT3. nih.gov

For instance, a study on sulfonamide-based thiadiazole derivatives concluded that their anticancer activity is primarily due to carbonic anhydrase inhibition rather than direct interaction with DNA, as they exhibited weak DNA binding ability. nih.gov In contrast, another study on 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives found them to be effective DNA binders. nih.gov These compounds were shown to interact with DNA through a mixed mode of intercalation and groove binding. nih.gov The derivative YM-1 , which contains a 2-hydroxy-3-methoxyphenyl group, demonstrated the strongest binding affinity for DNA among the tested compounds. nih.gov This suggests that while the sulfonamide group itself may not be the primary driver of DNA interaction, the broader molecular scaffold and its substituents play a crucial role.

Computational Molecular Docking and Binding Affinity Predictions

Molecular docking studies have been instrumental in elucidating the binding modes and predicting the binding affinities of 4-methoxybenzenesulfonamide derivatives to their biological targets. These computational techniques provide valuable insights into the structure-activity relationships of these compounds.

In the context of carbonic anhydrase inhibition, docking studies have confirmed that the sulfonamide group anchors the inhibitor to the Zn2+ ion in the active site. researchgate.net The orientation of the rest of the molecule within the active site cleft determines the selectivity and potency of the inhibitor for different CA isoforms. For example, in a study of benzenesulfonamide derivatives targeting CA IX, docking simulations revealed that specific substitutions on the benzenesulfonamide scaffold could lead to enhanced interactions with amino acid residues unique to the active site of this isoform, thereby improving selectivity. researchgate.net

For the dual tubulin-STAT3 inhibitors, molecular docking has been used to visualize the binding of compounds like DL14 into the colchicine-binding pocket of β-tubulin and the SH2 domain of STAT3. nih.gov These models help to explain the inhibitory activity and guide the design of new derivatives with improved potency.

Similarly, in the study of DNA-binding sulfonamides, molecular docking has corroborated experimental findings, showing that these molecules can fit into the minor groove of the DNA double helix and also partially intercalate between base pairs. nih.gov The docking results for compound YM-1 indicated a strong and spontaneous binding to DNA, which was consistent with the experimental data. nih.gov

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 2-(4-methoxy benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4c) | Breast Cancer Receptor (4PYP) | -10.26 |

| 2-(4-dimethylamino)benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4e) | Breast Cancer Receptor (4PYP) | -10.48 |

Data from a computational and molecular docking study of new benzenesulfonamide drugs. longdom.org

Q & A

Basic Question: What are the standard synthetic routes for 4-Methoxy-3-methylbenzenesulfonamide, and what are critical reaction conditions?

Methodological Answer:

The synthesis typically involves sulfonation of a methoxy-methylbenzene precursor. A common route starts with 3-methylanisole (4-methoxy-3-methylbenzene), which undergoes sulfonation using chlorosulfonic acid at 0–5°C to form the sulfonyl chloride intermediate. This intermediate is then reacted with ammonia or ammonium hydroxide under controlled pH (7–9) to yield the sulfonamide . Key parameters include temperature control to avoid over-sulfonation and maintaining anhydrous conditions during the sulfonation step. Reaction progress can be monitored via TLC (silica gel, eluent: dichloromethane/methanol 9:1) .

Basic Question: How is this compound characterized spectroscopically, and what are diagnostic peaks in its NMR/FTIR spectra?

Methodological Answer:

- 1H-NMR (DMSO-d6): Aromatic protons appear as a multiplet between δ 7.2–7.5 ppm. The methoxy group (-OCH3) resonates as a singlet at δ ~3.8 ppm, while the methyl group (-CH3) on the benzene ring shows a singlet at δ ~2.3 ppm. The sulfonamide (-SO2NH2) protons are observed as broad peaks at δ ~7.1–7.3 ppm .

- FTIR : Strong absorption bands at ~1330 cm⁻¹ and ~1150 cm⁻¹ correspond to asymmetric and symmetric S=O stretching. A broad N-H stretch appears at ~3250–3350 cm⁻¹ .

Advanced Question: How does the electronic effect of the methoxy and methyl substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The methoxy group (-OCH3) is electron-donating via resonance, activating the benzene ring toward electrophilic substitution at the para and ortho positions. However, steric hindrance from the methyl group at position 3 directs reactivity to the less hindered sites. In sulfonamide derivatives, this electronic profile affects hydrogen-bonding interactions with biological targets (e.g., enzymes). Computational studies (DFT or QTAIM analysis) can quantify charge distribution and predict regioselectivity in reactions .

Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often arise from variations in assay conditions or derivative functionalization. To address this:

- Standardize Assays : Use common cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO concentration ≤1%).

- SAR Analysis : Compare derivatives with systematic substitutions (e.g., halogenation at position 4) to isolate substituent effects.

- Meta-Analysis : Cross-reference data from enzyme inhibition (e.g., carbonic anhydrase) and cellular assays to distinguish direct target interactions from off-target effects .

Basic Question: What are the solubility properties of this compound in common solvents, and how do they impact purification?

Methodological Answer:

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For recrystallization, a mixture of ethanol/water (7:3) is recommended. Solubility increases with temperature (50–60°C), but prolonged heating in aqueous ethanol should be avoided to prevent hydrolysis of the sulfonamide group .

Advanced Question: How can QSAR models optimize this compound derivatives for enhanced enzyme inhibition?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models require:

- Descriptor Selection : Include electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters.

- Training Data : Use IC50 values from enzyme assays (e.g., carbonic anhydrase IX inhibition) across derivatives.

- Validation : Apply leave-one-out cross-validation and external test sets. For example, adding a nitro group at position 4 increases electron-withdrawing effects, enhancing binding affinity to zinc-containing enzymes .

Advanced Question: What are the challenges in analyzing this compound’s stability under physiological conditions, and how are they mitigated?

Methodological Answer:

The sulfonamide group is prone to hydrolysis in acidic or basic environments. Stability studies involve:

- pH-Varied Incubations : Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) at 37°C.

- Metabolite Identification : LC-MS/MS detects hydrolyzed products (e.g., sulfonic acid derivatives).

- Stabilization Strategies : Co-crystallization with cyclodextrins or formulation in liposomal carriers reduces hydrolysis rates .

Advanced Question: How do docking studies explain the binding mode of this compound to carbonic anhydrase isoforms?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) reveals:

- Zinc Coordination : The sulfonamide’s nitrogen interacts with Zn²⁺ in the enzyme’s active site.

- Hydrophobic Contacts : The methoxy and methyl groups occupy a hydrophobic pocket near Val121 and Phe131.

- Selectivity : Derivatives with bulkier substituents show higher affinity for tumor-associated isoform CA IX over CA II due to differences in active-site volume .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.